molecular formula C13H20N2O3 B7580334 N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

Cat. No. B7580334
M. Wt: 252.31 g/mol
InChI Key: IGWGDRCADXTFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide, also known as DTT or DTTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTT is a cyclic amide that has been synthesized using several methods and has been studied extensively to understand its mechanism of action and physiological effects.

Mechanism of Action

N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has several biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase activity. N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has also been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin. Additionally, N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its potential use as a prodrug for drug delivery. However, N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has several limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide, including its potential use in drug delivery for the treatment of neurological disorders and cancer. Additionally, further studies are needed to fully understand N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide's mechanism of action and its potential toxicity.

Synthesis Methods

N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide can be synthesized using several methods, including the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with N-Boc-3-aminopiperidone, followed by deprotection and cyclization. Another method involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with N-Boc-3-aminopiperidin-2-one, followed by deprotection and cyclization. N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide can also be synthesized using other methods, including the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with 3-aminopiperidin-2-one, followed by deprotection and cyclization.

Scientific Research Applications

N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has several potential applications in scientific research, including its use as a prodrug for the delivery of drugs to the brain. N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has been shown to cross the blood-brain barrier and can be used to deliver drugs to the brain, which would otherwise be unable to cross the barrier. N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-12(2)9(13(12,3)4)11(18)14-7-5-6-8(16)15-10(7)17/h7,9H,5-6H2,1-4H3,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWGDRCADXTFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)NC2CCC(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

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